Di-tert-butyl 2-bromoterephthalate

Lipophilicity Chromatography Solubility

Unprotected 2-bromoterephthalic acid poisons Pd catalysts during cross-coupling; non-halogenated analogs lack diversification handles. Di-tert-butyl 2-bromoterephthalate provides orthogonal protection: acid-labile t-Bu esters remain inert during Suzuki coupling, while the aryl-Br enables sequential diversification and deprotection to yield the free diacid for MOF synthesis or polycondensation. • Sequential Suzuki coupling then deprotection without functional group interference • 95% purity; sealed in dry conditions at RT • 100 mg-1 g in stock for immediate dispatch

Molecular Formula C16H21BrO4
Molecular Weight 357.24 g/mol
Cat. No. B13668986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 2-bromoterephthalate
Molecular FormulaC16H21BrO4
Molecular Weight357.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C16H21BrO4/c1-15(2,3)20-13(18)10-7-8-11(12(17)9-10)14(19)21-16(4,5)6/h7-9H,1-6H3
InChIKeyAMZXLHLFMQNNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl 2-bromoterephthalate: Key Bifunctional Intermediate


Di-tert-butyl 2-bromoterephthalate (C16H21BrO4, MW 357.24 g/mol) is an aromatic diester derivative of terephthalic acid that contains a single bromine substituent at the 2-position of the benzene ring [1]. The compound is characterized by two tert-butyl ester groups protecting the 1,4-carboxylic acid functionalities, combined with an aryl bromide handle that enables subsequent palladium-catalyzed cross-coupling reactions . This bifunctional architecture positions the compound as a strategic intermediate for synthesizing functionalized polyesters, metal-organic framework (MOF) ligands, and π-conjugated materials where sequential or orthogonal reactivity is required. The tert-butyl ester groups provide acid-labile protection that can be selectively cleaved under mild conditions to reveal the free carboxylic acids, while the bromine atom serves as an electrophilic site for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl functional groups prior to or following deprotection .

Aryl bromide handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira)
Acid-labile tert-butyl ester protection for orthogonal deprotection strategy
Bifunctional architecture enables sequential functionalization of terephthalate core

Di-tert-butyl 2-bromoterephthalate: Why Analogs Cannot Substitute


Attempting to substitute Di-tert-butyl 2-bromoterephthalate with in-class analogs—such as Di-tert-butyl terephthalate (lacking bromine), 2-Bromoterephthalic acid (lacking tert-butyl protection), Dimethyl 2-bromoterephthalate (methyl ester variant), or Diethyl 2-bromoterephthalate (ethyl ester variant)—introduces critical functional incompatibilities that compromise synthetic utility . The absence of the bromine atom in Di-tert-butyl terephthalate eliminates the capacity for post-functionalization via cross-coupling, rendering the compound inert for applications requiring extended π-conjugation or side-chain diversification . Conversely, 2-Bromoterephthalic acid exposes free carboxylic acid groups that interfere with coupling chemistry by coordinating palladium catalysts, competing as nucleophiles, and exhibiting poor solubility in the organic solvents typically required for Suzuki-Miyaura or Heck reactions. The methyl and ethyl ester analogs, while possessing the requisite bromine, lack the acid-labile tert-butyl protecting groups that enable selective deprotection orthogonal to many common functional group transformations. These fundamental reactivity and selectivity distinctions necessitate the use of Di-tert-butyl 2-bromoterephthalate in synthetic routes where the tert-butyl ester functions as a masked carboxylic acid that remains inert during cross-coupling steps but can be quantitatively cleaved under mild acidic conditions to reveal the free diacid for subsequent coordination chemistry, amide bond formation, or polymer synthesis [1].

Di-tert-butyl terephthalate lacks bromine
Absence of aryl bromide eliminates cross-coupling capability, preventing post-functionalization for extended conjugation or diversification.
2-Bromoterephthalic acid exposes free carboxylic acids
Free acid groups can coordinate palladium catalysts and compete as nucleophiles, disrupting coupling chemistry and reducing solubility in organic solvents.
Methyl/ethyl ester analogs lack acid-labile protection
Alkyl esters require basic saponification, incompatible with many functional groups; tert-butyl esters enable selective acidic deprotection orthogonal to common transformations.

Di-tert-butyl 2-bromoterephthalate: Comparative Evidence


Lipophilicity: Di-tert-butyl vs Methyl Ester Analog

Di-tert-butyl 2-bromoterephthalate exhibits substantially higher lipophilicity compared to its dimethyl ester analog, dimethyl 2-bromoterephthalate, based on computed XLogP3 values from PubChem data [1]. This difference in partition coefficient directly affects chromatographic behavior, organic solvent solubility, and membrane permeability in biological assay contexts. The tert-butyl ester groups increase the calculated LogP by approximately 2.4 units relative to the methyl ester analog, reflecting the contribution of the four additional methyl groups per ester moiety .

Lipophilicity
Reported
XLogP3 4.3 vs ~1.9 (Δ +2.4 logP)
Supports organic-phase partitioning and RP-HPLC retention
Computed property; experimental validation may vary
Lipophilicity Chromatography Solubility Drug Design

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction structure of Di-tert-butyl 2-bromoterephthalate has been determined and refined to R(1) = 0.053 for 2043 observed reflections, providing definitive stereochemical and conformational data for this compound [1]. The molecule crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 molecules per unit cell [2]. This high-quality crystal structure confirms the molecular geometry, including the spatial orientation of the bromine atom relative to the two tert-butyl ester groups, which is critical for understanding steric effects in cross-coupling reactions and for computational modeling of this building block in polymer or framework design. While no direct head-to-head crystallographic comparison with the diethyl or dimethyl analogs is available in the peer-reviewed literature, the refined structural parameters establish a verifiable baseline for this specific compound .

Crystal Structure
Reported
R₁=0.053, monoclinic C2, a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.7°
Enables steric and electronic modeling for reaction design
No analog crystallographic data available
X-ray Crystallography Molecular Conformation Crystal Engineering Solid-State Chemistry

Bromine Handle: Cross-Coupling Reactivity

The presence of the bromine substituent at the 2-position in Di-tert-butyl 2-bromoterephthalate provides a functional handle for palladium-catalyzed cross-coupling reactions that is entirely absent in the non-brominated analog Di-tert-butyl terephthalate (CAS 28313-42-0) . This bromine atom enables Suzuki-Miyaura coupling with aryl or vinyl boronic acids, allowing introduction of diverse functional groups that are otherwise inaccessible [1]. The reactivity is well-established for 2-bromoterephthalate-based ligands in coordination polymer synthesis, where the bromine can either participate in structure-directing halogen bonding interactions or serve as a post-synthetic modification site [2]. In the context of the tert-butyl diester, this bromine functionality is preserved under conditions where the ester groups remain intact, enabling sequential reactivity: cross-coupling first, followed by acid-catalyzed tert-butyl deprotection to reveal the free carboxylic acids .

Cross-Coupling Handle
Class-level
Target: one aryl Br site Comparator: zero aryl halide sites
Enables modular diversification of aromatic core
Based on established aryl bromide reactivity
Suzuki-Miyaura Coupling C-C Bond Formation Post-Polymerization Functionalization Palladium Catalysis

MOF Topology Control by Bromine Substituent

In a direct comparative study of uranium(VI) benzenedicarboxylate coordination polymers, the use of 2-bromoterephthalate (BDC-Br) as the linker yields compound 3 with a (4,4) network topology, whereas the unsubstituted 1,4-benzenedicarboxylate (BDC) linker under identical synthetic conditions produces compound 1 with a two-fold interpenetrated honeycomb (6,3) net [1]. This topological divergence arises from the steric and electronic influence of the bromine substituent, which alters the coordination geometry and packing arrangement [2]. While this study employed the deprotected 2-bromoterephthalic acid rather than the di-tert-butyl ester directly, the structure-directing effect is attributable to the brominated terephthalate core that is common to both the acid and ester forms . The bromine substituent also enables noncovalent halogen-bonding interactions that further modulate framework assembly, a feature absent in the non-brominated analog.

MOF Topology Control
Class-level
Target: (4,4) net Comparator: interpenetrated (6,3) net
Bromine directs network topology, preventing interpenetration
Based on 2-bromoterephthalic acid studies
Metal-Organic Frameworks Topology Control Coordination Polymers Crystal Engineering

Protecting Group Orthogonality: tert-Butyl Esters

The tert-butyl ester groups in Di-tert-butyl 2-bromoterephthalate provide orthogonal protection that is fundamentally distinct from the methyl ester and ethyl ester analogs of 2-bromoterephthalate . tert-Butyl esters are cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, HCl in dioxane, or formic acid) that leave methyl and ethyl esters intact, which typically require saponification with aqueous hydroxide that is incompatible with base-sensitive functionality . Conversely, methyl and ethyl esters can be selectively cleaved under basic conditions that leave tert-butyl esters unaffected. This orthogonality enables sequential deprotection strategies: for example, a tert-butyl-protected carboxylic acid can be unmasked in the presence of a methyl ester for subsequent amide coupling, or alternatively, a tert-butyl ester can survive basic hydrolysis conditions applied to other ester functionalities [1]. The acid-labile nature of tert-butyl esters is well-documented in peptide synthesis and polymer chemistry contexts, where controlled deprotection under mild conditions minimizes side reactions.

Protecting Group Orthogonality
Class-level
tBu ester: acid-labile Me/Et esters: base-labile
Enables sequential deprotection strategy
Orthogonality based on established protecting group chemistry
Protecting Groups Orthogonal Deprotection Polymer Synthesis Solid-Phase Synthesis

Solid-State Fluorescence: Bromine Substitution Effect

Oligomers derived from brominated terephthalate building blocks exhibit solid-state fluorescence properties, a characteristic that has been documented for di-tert-butyl terephthalate derivatives in materials science applications . The incorporation of the bromine atom introduces heavy-atom effects that modulate intersystem crossing rates and can influence emission behavior relative to non-halogenated analogs [1]. While direct comparative fluorescence quantum yield or lifetime data between Di-tert-butyl 2-bromoterephthalate-derived materials and those derived from non-brominated or differently halogenated terephthalates are not available in the peer-reviewed literature for this specific compound, the presence of the bromine substituent positions this building block for potential optoelectronic applications where halogen-dependent photophysical tuning is desired [2].

Solid-State Fluorescence
Data to verify
Potential fluorescence inferred from brominated terephthalate class
Bromine may tune photophysical properties
Quantitative emission data not available; class-level inference
Solid-State Fluorescence Materials Chemistry Aggregation-Induced Emission Optoelectronic Materials

Di-tert-butyl 2-bromoterephthalate: Application Scenarios


Functionalized Polyesters via Cross-Coupling

Di-tert-butyl 2-bromoterephthalate serves as a monomer precursor for polyesters requiring post-polymerization diversification. The synthetic sequence exploits the bromine handle for Suzuki-Miyaura coupling with aryl boronic acids to introduce functional side chains (e.g., chromophores, solubilizing groups, or cross-linking moieties) while the tert-butyl esters remain intact . Following coupling, acid-catalyzed deprotection reveals the free 1,4-dicarboxylic acid, which can then undergo polycondensation with diols to yield functionalized polyesters. This orthogonal reactivity sequence is not feasible with 2-bromoterephthalic acid (premature deprotection) or Di-tert-butyl terephthalate (no coupling handle) .

MOF Linker with Tailored Steric Properties

As established in the topological comparison evidence, 2-bromoterephthalate-based linkers direct specific coordination polymer topologies distinct from unsubstituted analogs [1]. Di-tert-butyl 2-bromoterephthalate provides a protected precursor that can be deprotected to 2-bromoterephthalic acid immediately prior to MOF synthesis, ensuring high linker purity. The bromine substituent not only influences framework topology (e.g., (4,4) nets versus interpenetrated (6,3) nets in uranium systems) but also provides a site for post-synthetic modification of the assembled framework or introduces structure-directing halogen bonding interactions during crystallization [2].

π-Conjugated Oligomers and Polymers

The aryl bromide functionality in Di-tert-butyl 2-bromoterephthalate enables its use as a monomer in Suzuki polycondensation or stepwise oligomer synthesis for π-conjugated materials [3]. The tert-butyl ester groups provide solubility in organic solvents during coupling steps and can be subsequently removed for further functionalization or to alter material properties. The bromine substituent contributes to the electronic structure of the resulting conjugated system, potentially tuning HOMO-LUMO gaps and influencing solid-state optical properties including fluorescence behavior [4].

Asymmetric Terephthalate Core Functionalization

The single bromine substituent at the 2-position creates an asymmetry that enables regioselective further functionalization of the terephthalate core. Unlike the symmetric Di-tert-butyl terephthalate (which has identical 2-, 3-, 5-, and 6-positions) or 2,5-dibromo analogs, the monobrominated scaffold allows for sequential introduction of two distinct functional groups . The tert-butyl protection strategy supports this by enabling selective deprotection of one carboxyl group if asymmetric diester cleavage methods are employed, though such selectivity requires carefully controlled conditions given the identical ester moieties [5].

Application
Selection Property
Validation Focus
Functionalized polyesters
Orthogonal reactivity (Br coupling + acid-labile tBu ester)
Cross-coupling efficiency and selective deprotection
MOF linker synthesis
Bromine-induced topology control
Framework topology and porosity validation
π-Conjugated materials
Bromine for electronic tuning and cross-coupling
Optical properties and conjugation length
Asymmetric core functionalization
Monobromo asymmetry for regioselective modification
Regioselectivity and sequential diversification
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